4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde
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Overview
Description
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzaldehyde group attached to a dimethoxyisoquinoline moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde typically involves the reaction of 6,7-dimethoxyisoquinoline with a suitable benzaldehyde derivative. One common method includes the use of a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization . This process is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products:
Scientific Research Applications
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- 4,6,7-Trisubstituted quinazoline derivatives
Comparison: Compared to these similar compounds, 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde stands out due to its unique structural features and versatile reactivity.
Biological Activity
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 6,7-dimethoxyisoquinoline with appropriate aldehyde precursors. The methodology often includes the use of specific catalysts and solvents to enhance yield and purity. For example, a common approach employs microwave-assisted synthesis to achieve higher efficiency and shorter reaction times.
Antibacterial Properties
Research has demonstrated that compounds containing isoquinoline moieties exhibit significant antibacterial activity. Studies focusing on derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Table 1 summarizes the antibacterial activity of related compounds:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-Phenyl substituted isoquinoline | S. aureus | 12.1 μM |
3-Phenyl substituted isoquinoline | E. faecalis | 15.0 μM |
Benzaldehyde derivative | S. aureus | 10.3 μM |
These findings suggest that the presence of hydrophobic functionalities in the structure enhances antibacterial efficacy through interaction with bacterial cell targets such as FtsZ protein, which is crucial for bacterial cell division .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It is suggested that derivatives can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1). This inhibition could be beneficial in treating inflammatory diseases like arthritis and cardiovascular conditions .
Cytotoxicity
Cytotoxic assessments indicate that while some derivatives exhibit selective toxicity towards cancer cells, they show minimal cytotoxic effects on normal human cells. This selectivity is critical for therapeutic applications in oncology.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- FtsZ Protein Inhibition : The compound binds to FtsZ, disrupting its polymerization and function in bacterial cell division.
- Cytokine Regulation : It modulates signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies
Several studies have documented the biological effects of isoquinoline derivatives:
- Study on Antibacterial Activity : A study published in Antibiotics demonstrated that isoquinoline derivatives significantly reduced bacterial viability in vitro, with a focus on MRSA strains .
- Anti-inflammatory Research : Another research highlighted the potential of these compounds in reducing IL-6 levels in animal models of inflammation .
- Cytotoxicity Trials : Clinical trials indicated promising results where select derivatives displayed strong anticancer properties against breast cancer cell lines while sparing normal cells from toxicity .
Properties
CAS No. |
61190-21-4 |
---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C19H17NO3/c1-22-18-8-16-11-20-10-15(17(16)9-19(18)23-2)7-13-3-5-14(12-21)6-4-13/h3-6,8-12H,7H2,1-2H3 |
InChI Key |
ORLBAYFUCOEURK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)C=O)OC |
Origin of Product |
United States |
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